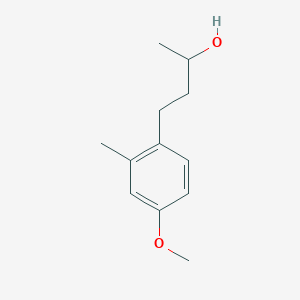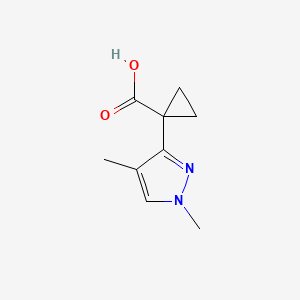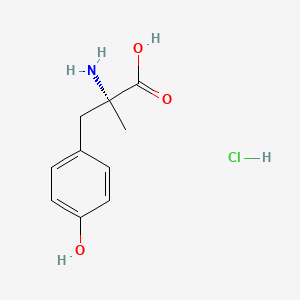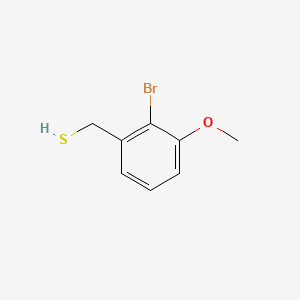
(2-Bromo-3-methoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-methoxyphenyl)methanethiol typically involves the bromination of 3-methoxybenzyl alcohol followed by thiolation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the methoxy group. The resulting intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methoxyphenylmethanethiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydrosulfide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: 3-Methoxyphenylmethanethiol.
Substitution: Various substituted phenylmethanethiols.
Scientific Research Applications
(2-Bromo-3-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Bromo-3-methoxyphenyl)methanethiol depends on its specific application. In chemical reactions, the bromine atom and thiol group play crucial roles in facilitating various transformations. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the thiol group to participate in forming new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but lacks the thiol group, leading to different reactivity and applications.
3-Methoxybenzylthiol:
2-Bromo-4-methoxyphenylmethanethiol: Positional isomer with different physical and chemical properties.
Uniqueness: (2-Bromo-3-methoxyphenyl)methanethiol is unique due to the combination of the bromine atom, methoxy group, and thiol group on the benzene ring. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-4-2-3-6(5-11)8(7)9/h2-4,11H,5H2,1H3 |
InChI Key |
HGZDOVYUWFFCMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



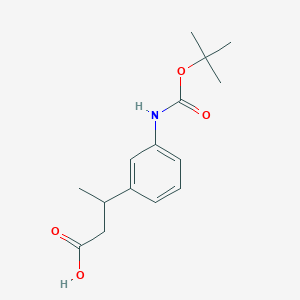
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
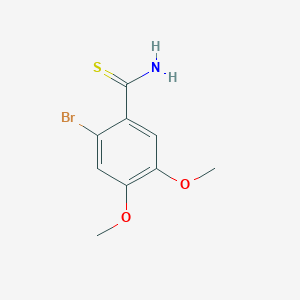


![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)

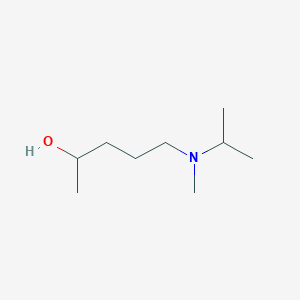
![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
